molecular formula C12H16Cl4Si B12588080 Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane CAS No. 634148-42-8

Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane

Cat. No.: B12588080
CAS No.: 634148-42-8
M. Wt: 330.1 g/mol
InChI Key: UAFKUCDPCAFFQU-UHFFFAOYSA-N
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Description

This organosilane compound features a trichlorosilane group (-SiCl₃) bonded to a propyl chain substituted with a 3-(2-chloropropan-2-yl)phenyl moiety. The phenyl ring is modified with a bulky 2-chloropropan-2-yl group (a tertiary chlorine substituent), which introduces steric hindrance and electronic effects. The trichlorosilane group confers high reactivity toward hydrolysis and crosslinking, making it a candidate for surface modification, polymer synthesis, or pharmaceutical intermediates .

Properties

CAS No.

634148-42-8

Molecular Formula

C12H16Cl4Si

Molecular Weight

330.1 g/mol

IUPAC Name

trichloro-[2-[3-(2-chloropropan-2-yl)phenyl]propyl]silane

InChI

InChI=1S/C12H16Cl4Si/c1-9(8-17(14,15)16)10-5-4-6-11(7-10)12(2,3)13/h4-7,9H,8H2,1-3H3

InChI Key

UAFKUCDPCAFFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane typically involves the reaction of a phenylpropyl derivative with trichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include silanes with varying degrees of chlorination.

Scientific Research Applications

Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive and can undergo hydrolysis to form silanols, which can further condense to form siloxanes. The phenylpropyl chain provides stability and enhances the compound’s reactivity towards specific targets.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituents on Propyl Chain Silane Group Key Applications
Target Compound C₁₃H₁₆Cl₄Si (estimated) ~370.5 (calc.) 3-(2-chloropropan-2-yl)phenyl -SiCl₃ Polymer coupling, intermediates
Trichloro(3-phenylpropyl)silane (13617-40-8) C₉H₁₁Cl₃Si 253.63 3-phenylpropyl -SiCl₃ Surface modification
Trichloro(3-chloro-2-methylpropyl)silane (18142-53-5) C₄H₈Cl₄Si 226.01 3-chloro-2-methylpropyl -SiCl₃ Crosslinking agent
(3-Chloro-2-phenylpropyl)(triethoxy)silane (10088-50-3) C₁₅H₂₅ClO₃Si 316.90 3-chloro-2-phenylpropyl -Si(OCH₂CH₃)₃ Hydrolysis-resistant coatings
Pentafluorophenylpropyltrichlorosilane (78900-02-4) C₉H₆Cl₃F₅Si 343.58 3-(pentafluorophenyl)propyl -SiCl₃ Fluoropolymer synthesis
Trichloro(2,3-dichloropropyl)silane (18083-19-7) C₃H₅Cl₅Si 246.42 2,3-dichloropropyl -SiCl₃ Reactive intermediates

Reactivity and Functional Differences

  • Target Compound vs. Trichloro(3-phenylpropyl)silane (13617-40-8):
    The target’s 2-chloropropan-2-yl group on the phenyl ring increases steric bulk compared to the unsubstituted phenyl in 13617-40-6. This hinders nucleophilic attack on the silane, slowing hydrolysis but enhancing selectivity in coupling reactions .

  • Target Compound vs. Trichloro(3-chloro-2-methylpropyl)silane (18142-53-5):
    The absence of an aromatic ring in 18142-53-5 reduces conjugation effects, making its silane group more reactive toward water. However, the tertiary chlorine in the target compound may stabilize radical intermediates in polymerizations .

  • Target Compound vs. (3-Chloro-2-phenylpropyl)(triethoxy)silane (10088-50-3):
    Triethoxy silanes hydrolyze slower than trichloro derivatives, favoring controlled release in coatings. The target’s trichloro group is preferable for rapid crosslinking in elastomers .

  • Target Compound vs. Pentafluorophenylpropyltrichlorosilane (78900-02-4):
    Fluorine’s strong electron-withdrawing effect in 78900-02-4 increases silane electrophilicity, whereas the target’s chloro substituent offers moderate activation for nucleophilic substitution .

Toxicity and Handling Considerations

The chlorinated aromatic moiety may pose environmental persistence risks, akin to 1,2,3-trichloropropane derivatives .

Biological Activity

Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane, also known by its CAS number 634148-42-8, is a silane compound that has garnered interest due to its potential biological activities. This article focuses on the biological effects, mechanisms of action, and relevant case studies associated with this compound.

PropertyValue
Molecular FormulaC12H14Cl3Si
Molecular Weight330.153 g/mol
LogP5.9193
SynonymsTrichloro[2-[3-(2-chloropropan-2-yl)phenyl]propyl]silane
  • Cellular Interaction : Silanes often interact with cellular membranes and proteins, potentially affecting cell signaling pathways and metabolic processes.
  • Toxicity Profiles : Similar compounds have shown to induce oxidative stress, apoptosis, and inflammation in various cell lines. For example, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a related organophosphate, has been documented to increase reactive oxygen species (ROS) production and alter gene expression related to apoptosis in human liver cells (L02 cells) .

Study 1: Impact on Human Liver Cells

A study investigated the effects of a silane compound similar in structure to this compound on human L02 cells. The findings indicated:

  • Increased ROS Production : Treatment resulted in a significant increase in oxidative stress markers compared to control groups (p < 0.05).
  • Gene Expression Alterations : Up-regulation of pro-apoptotic genes such as Bax and Hrk was noted, suggesting a potential pathway for inducing apoptosis .

Study 2: Hepatotoxicity in Zebrafish

Research involving zebrafish exposed to tris(1,3-dichloro-2-propyl) phosphate revealed:

  • Hepatic Inflammation : Exposure led to increased expression of genes involved in inflammatory responses.
  • Histopathological Changes : Observations included liver vacuolization and increased neutrophil infiltration, indicating significant hepatotoxic effects .

Toxicological Assessments

The toxicological profile of this compound remains underexplored; however, the following assessments are critical:

Assessment TypeFindings
Acute ToxicityNot extensively studied
Chronic ToxicityPotential for hepatotoxicity inferred from related compounds
Environmental ImpactLikely persistent in aquatic environments

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